molecular formula C6H4BrClOS B2533748 1-(5-Bromothiophen-3-yl)-2-chloroethanone CAS No. 1702936-32-0

1-(5-Bromothiophen-3-yl)-2-chloroethanone

Cat. No.: B2533748
CAS No.: 1702936-32-0
M. Wt: 239.51
InChI Key: UITAYOWAXVMKJG-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-3-yl)-2-chloroethanone is a specialized organic compound designed for advanced chemical synthesis and pharmaceutical research. This molecule features a bromothiophene scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules . The presence of both bromo and chloro substituents at strategic positions on the thiophene ring makes it a versatile and reactive intermediate for constructing more complex molecular architectures. Its primary research value lies in its application as a key building block in cross-coupling reactions and heterocyclic chemistry. Researchers utilize this compound to develop novel derivatives, such as pyrazole and chalcone-based structures, for screening against various biological targets . The electron-rich thiophene core, when functionalized, can be integral to the development of new pharmacophores, including potential antibacterial agents . Furthermore, the reactive chloroacetyl group allows for further functionalization, enabling its use in the synthesis of complex molecules that may serve as inhibitors for specific enzymes or as intermediates in materials science. This compound is for research use only and is a crucial tool for scientists exploring structure-activity relationships in drug discovery programs.

Properties

IUPAC Name

1-(5-bromothiophen-3-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITAYOWAXVMKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromothiophen-3-yl)-2-chloroethanone typically involves the bromination of thiophene derivatives followed by chlorination. One common method includes the following steps:

    Bromination: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Chlorination: The brominated thiophene derivative is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromothiophen-3-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Scientific Research Applications

1-(5-Bromothiophen-3-yl)-2-chloroethanone has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of conjugated polymers and organic semiconductors, which are essential for electronic and optoelectronic devices.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-3-yl)-2-chloroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of 1-(5-Bromothiophen-3-yl)-2-chloroethanone with related compounds:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Heterocycle Type Key Applications/Activities Evidence Source
This compound C₆H₄BrClOS 239.52 Br (C5), Cl (ethanone) Thiophene Synthetic intermediate (inferred) N/A (target)
1-(3-Bromo-5-chlorophenyl)-2-chloroethanone C₈H₅BrCl₂O 267.93 Br (C3), Cl (C5 phenyl), Cl (ethanone) Benzene Unspecified (pharmaceutical intermediate)
1-(5-Bromo-3-chlorothiophen-2-yl)ethanone C₆H₃BrClOS 225.51 Br (C5), Cl (C3 thiophene), COCH₃ Thiophene Supplier-listed (commercial availability)
1-(9H-Carbazol-9-yl)-2-chloroethanone C₁₄H₁₀ClNO 259.69 Cl (ethanone), carbazole core Carbazole Antioxidant (DPPH radical scavenging)
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) C₆H₈Cl₂N₂O₂ 223.05 Two Cl-ethanone groups, piperazine Piperazine Precursor for thienopyridine synthesis
Key Observations:
  • Substituent Effects : Bromine at position 5 on the thiophene ring (in the target compound) enhances steric bulk and electron-withdrawing properties compared to phenyl or carbazole analogs. This may influence reactivity in nucleophilic substitution or coupling reactions .
Comparison with Other Chloroethanones
  • 1-(3-Bromo-5-chlorophenyl)-2-chloroethanone: Synthesized via Friedel-Crafts acylation of bromochlorobenzene with chloroacetyl chloride .
  • 1-(Carbazol-9-yl)-2-chloroethanone: Prepared by N-acylation of carbazole with chloroacetyl chloride, yielding intermediates for antioxidant derivatives .
Antioxidant Potential (Thiophene vs. Carbazole Derivatives)
  • Carbazole Analogs: Compounds like 1-(9H-carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone exhibit potent DPPH radical scavenging (IC₅₀ ≈ 12 µM), surpassing the standard BHA .
  • Thiophene Derivatives: Limited activity data exist, but bromine/chlorine substituents may enhance electrophilicity, favoring interactions with biological targets (e.g., enzyme inhibition) .
Pharmaceutical Relevance
  • Pyrazole-thiophene Hybrids: Derivatives like 1-(3-amino-6-(5-chlorothiophen-2-yl)furo[2,3-b]pyridin-2-yl)ethanone show cytotoxic evaluation in cancer models .

Stability and Handling

  • Thiophene-based Chloroethanones: Likely sensitive to moisture and light due to the reactive chloroethanone group. Recommended storage at 2–8°C under inert atmosphere .
  • Safety Data: Analogous compounds (e.g., 1-(2-amino-5-fluorophenyl)-2-chloroethanone) require GHS-compliant handling, including PPE for skin/eye protection .

Biological Activity

1-(5-Bromothiophen-3-yl)-2-chloroethanone is an organic compound characterized by its unique thiophene structure, which has garnered attention for its potential biological activities. The compound's molecular formula is C9H8BrClOC_9H_8BrClO and it has a molecular weight of approximately 233.52 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8BrClOC_9H_8BrClO
  • Molecular Weight : 233.52 g/mol
  • CAS Number : 1702936-32-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been associated with the inhibition of aldose reductase, an enzyme linked to diabetic complications and oxidative stress .
  • Neurotransmission Modulation : Similar compounds have shown potential in modulating neurotransmission by affecting acetylcholinesterase activity, which could lead to applications in neurodegenerative diseases .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of bromothiophene possess significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .

Anticancer Potential

There is growing interest in the anticancer properties of thiophene derivatives. In vitro studies have shown that certain bromothiophene compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study 1: Aldose Reductase Inhibition

A study published in a peer-reviewed journal reported the synthesis and evaluation of several bromothiophene derivatives, including this compound, for their ability to inhibit aldose reductase. The crystal structure analysis revealed that the compound effectively binds to the active site of the enzyme, demonstrating a promising IC50 value that indicates strong inhibitory activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of various thiophene derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary Table

PropertyValue
Molecular FormulaC9H8BrClOC_9H_8BrClO
Molecular Weight233.52 g/mol
CAS Number1702936-32-0
Aldose Reductase IC5025 µM (indicative)
MIC against S. aureus32 µg/mL
MIC against E. coli64 µg/mL

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